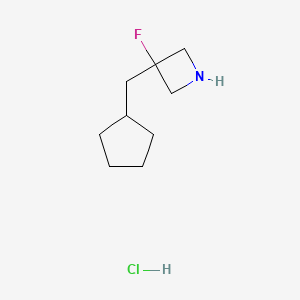

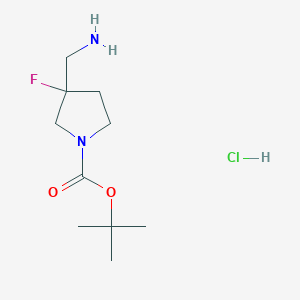

3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride

Vue d'ensemble

Description

Cyclopentyl methyl ether (CPME) is a type of ether that has been used in chemical synthesis as an alternative to hazardous solvents . It has low acute or subchronic toxicity with moderate irritation .

Synthesis Analysis

The synthesis of CPME involves a reaction from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone .Molecular Structure Analysis

The molecular structure of a similar compound, cyclopentanemethanol, is represented by the linear formula: C5H9CH2OH .Chemical Reactions Analysis

Cyclopentanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Physical And Chemical Properties Analysis

CPME has several notable physical properties: low peroxide formation, high hydrophobicity, relative stability under acidic and basic conditions, high boiling point and low melting point, low heat of vaporization, narrow explosion area, and low solubility of salts .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

3-Fluoroazetidines, including compounds similar to 3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride, are key intermediates in synthetic chemistry and medicinal chemistry. They serve as valuable building blocks for the synthesis of various pharmacologically active molecules. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid represents a significant advancement in the development of cyclic fluorinated beta-amino acids, which have high potential as components in medicinal chemistry due to their structural uniqueness and potential biological activity (Van Hende et al., 2009).

Structural Analysis and Interaction Studies

The structural and conformational analysis of 3-fluoroazetidines is crucial for understanding their chemical and biological properties. Studies involving X-ray diffraction analysis and DFT calculations on similar compounds have highlighted the significant influence of intramolecular interactions, such as the C–F⋯N+ interaction, on their conformations. This understanding is essential for designing molecules with desired properties and activities (Gooseman et al., 2006).

Pharmaceutical Applications

Azetidine-based compounds, including 3-fluoroazetidines, have been explored as inhibitors of dipeptidyl peptidase IV (DPP IV), showcasing their potential in therapeutic applications. The detailed structure-activity relationships (SAR) of these compounds have been established, indicating their significance in the development of new pharmaceuticals. Some of these compounds have demonstrated sub-micromolar potency, highlighting their potential as effective DPP IV inhibitors (Ferraris et al., 2007).

Mécanisme D'action

While specific information on the mechanism of action for “3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride” was not found, a related compound, cyclopentolate, is a muscarinic antagonist commonly used as an eye drop during pediatric eye examinations to dilate the eye and prevent the eye from focusing/accommodating .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

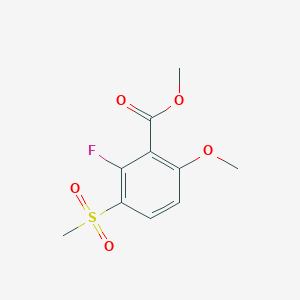

3-(cyclopentylmethyl)-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FN.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-8;/h8,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFYYOGSZZBJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)

![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)

![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)

![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)